Hexamethyldisilathiane

Catalog No.
S794084
CAS No.
3385-94-2
M.F
C6H18SSi2
M. Wt
178.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisilathiane

CAS Number

3385-94-2

Product Name

Hexamethyldisilathiane

IUPAC Name

trimethyl(trimethylsilylsulfanyl)silane

Molecular Formula

C6H18SSi2

Molecular Weight

178.44 g/mol

InChI

InChI=1S/C6H18SSi2/c1-8(2,3)7-9(4,5)6/h1-6H3

InChI Key

RLECCBFNWDXKPK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)S[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)S[Si](C)(C)C

HMDS acts as a single-source sulfur precursor, meaning it provides both the silicon and sulfur atoms needed for the formation of the TMS. This simplifies the synthesis process compared to traditional methods using multiple precursors. The reaction between HMDS and a transition metal halide (MXn) typically involves:

  • Formation of an intermediate complex: HMDS reacts with the metal halide, forming a complex with the metal ion and the Si-S bond slightly weakened.
  • Sulfide transfer: The Si-S bond in the complex breaks, and the sulfur atom is transferred to the metal, resulting in the formation of the desired TMS.

This approach offers several advantages:

  • Controlled stoichiometry: HMDS provides a precise 1:1 ratio of silicon and sulfur, ensuring the correct stoichiometry in the final TMS product.
  • Low-temperature synthesis: The reactions often occur at moderate temperatures (compared to traditional methods), minimizing decomposition or undesirable side reactions.
  • High purity: The use of a single-source precursor simplifies purification and often leads to high-purity TMS products.

Here are some specific examples of the use of HMDS in the synthesis of different TMS:

  • Molybdenum disulfide (MoS₂): HMDS has been used to prepare MoS₂ nanoparticles, thin films, and other nanostructures for applications in hydrogen evolution reaction catalysis, lithium-ion batteries, and field-effect transistors.
  • Tungsten disulfide (WS₂): Similar to MoS₂, HMDS allows for the synthesis of WS₂ with various morphologies, exhibiting potential in photocatalysis, electrocatalysis, and lubrication [].
  • Titanium disulfide (TiS₂): HMDS-based synthesis of TiS₂ nanoparticles has been explored for their potential use in sodium-ion batteries and supercapacitors.

These are just a few examples, and research continues to explore the application of HMDS for the synthesis of diverse TMS with tailored properties for various scientific and technological advancements.

Other Scientific Research Applications

Beyond the synthesis of TMS, HMDS finds applications in other areas of scientific research:

  • Organic synthesis: HMDS acts as a mild and selective sulfurating agent for the introduction of thiol (-SH) groups into organic molecules.
  • Polymer chemistry: HMDS can be used as a chain transfer agent in the controlled radical polymerization of various monomers.
  • Materials science: HMDS serves as a precursor for the deposition of silicon-containing thin films used in electronic devices and other applications.

Hexamethyldisilathiane is an organosilicon compound with the chemical formula C6H18SSi2\text{C}_6\text{H}_{18}\text{S}\text{Si}_2. It is also known as bis(trimethylsilyl)sulfide and is characterized by its colorless liquid form and a strong, unpleasant odor. The compound serves as a useful source of sulfide ions in various

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  • Material Science: Its unique properties make it suitable for applications in material science, particularly in the development of silicon-based materials with tailored functionalities .
  • The biological activity of hexamethyldisilathiane has not been extensively studied, but it is considered toxic upon exposure. The compound can cause skin irritation and respiratory issues if inhaled or absorbed through the skin. Its toxicity profile indicates that it should be handled with care, particularly in laboratory settings .

    Hexamethyldisilathiane can be synthesized through several methods:

    • Direct Synthesis: One common method involves treating trimethylsilyl chloride with sodium sulfide, resulting in the formation of hexamethyldisilathiane along with sodium chloride as a by-product .
    • Reactions with Sulfur Sources: It can also be synthesized by reacting silicon-containing precursors with sulfur sources under controlled conditions, which allows for the introduction of sulfur into silicon-based frameworks .

    Hexamethyldisilathiane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

    Compound NameFormulaKey Features
    HexamethyldisiloxaneC6H18O2Si2\text{C}_6\text{H}_{18}\text{O}_2\text{Si}_2Used primarily as a silicone polymer precursor; lacks sulfur functionality.
    Bis(trimethylsilyl)sulfide((CH3)3Si)2S((\text{CH}_3)_3\text{Si})_2\text{S}Similar structure; primarily used for generating sulfides from metal oxides.
    Trimethylsilyl sulfideC3H9SSi\text{C}_3\text{H}_9\text{S}\text{Si}Less bulky than hexamethyldisilathiane; often used in small-scale reactions.
    DimethylsulfideC2H6S\text{C}_2\text{H}_6\text{S}Simpler structure; commonly used as a solvent and reagent but lacks silicon functionality.

    Hexamethyldisilathiane is unique due to its dual silicon and sulfur functionalities, allowing it to participate in complex synthetic pathways that other similar compounds cannot easily achieve. Its ability to act as both a silylating agent and a source of sulfur makes it particularly valuable in organic synthesis and materials science applications

    GHS Hazard Statements

    Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (97.73%): Flammable liquid and vapor [Warning Flammable liquids];
    H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];
    H311 (86.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];
    H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H331 (86.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Flammable Irritant

    Flammable;Acute Toxic;Irritant

    Other CAS

    3385-94-2

    Wikipedia

    Bis(trimethylsilyl)sulfide

    General Manufacturing Information

    Disilathiane, 1,1,1,3,3,3-hexamethyl-: ACTIVE

    Dates

    Modify: 2023-08-15

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